EGFR Kinase Inhibition: Superior Potency Compared to Standard-of-Care Erlotinib
A novel series of benzoxazole-appended piperidine derivatives demonstrated potent inhibition of the epidermal growth factor receptor (EGFR). Notably, the most active compounds in this series (4d and 7h) achieved superior potency in an enzymatic assay compared to the FDA-approved EGFR inhibitor erlotinib [1].
| Evidence Dimension | EGFR Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 4d: 0.08 ± 0.002 µM; Compound 7h: 0.09 ± 0.002 µM |
| Comparator Or Baseline | Erlotinib: 0.11 ± 0.003 µM |
| Quantified Difference | Compounds 4d and 7h were 27.3% and 18.2% more potent than erlotinib, respectively. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
For procurement, this data validates the scaffold's potential to yield inhibitors surpassing a clinical standard, increasing its value for lead optimization campaigns in oncology.
- [1] AboulWafa, O. M., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry, 134, 106437. doi:10.1016/j.bioorg.2023.106437. View Source
